7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Description
This compound features a bicyclic imidazo[1,2-b]pyrazole core fused with a 2,3-dihydro-1H-imidazole moiety. At the 7-position, it bears a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, a key functional moiety enabling Suzuki-Miyaura cross-coupling reactions. The boronic ester enhances stability and solubility in organic solvents, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H18BN3O2 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-14-15-6-5-13-9(8)15/h7,13H,5-6H2,1-4H3 |
InChI Key |
YUWUKFOSKWDWRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3NCCN3N=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole typically involves:
- Construction of the imidazo[1,2-b]pyrazole heterocyclic core.
- Introduction of the boronate ester substituent via borylation reactions, often employing pinacol borane derivatives.
- Use of palladium-catalyzed cross-coupling or transition metal-catalyzed borylation methods to install the boronate ester at the desired position.
Specific Synthetic Route Example
One documented approach involves the following key steps:
Reaction Conditions and Catalysts
- Catalyst: PdCl2(dppf)·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex) is commonly used for cross-coupling steps involving boronate esters.
- Base: Potassium carbonate (K2CO3) is employed to facilitate deprotonation and promote coupling.
- Solvent: A mixture of N,N-dimethylformamide and water (9:1) is used to maintain solubility and reaction efficiency.
- Temperature: Moderate heating at 80 °C for extended periods (up to 16 hours) ensures complete reaction.
- Atmosphere: Inert atmosphere (argon or nitrogen) is essential to prevent oxidation and side reactions.
Analytical Data and Purification
- Purification: Silica gel chromatography using hexanes/ethyl acetate gradients (0-100%) is effective for isolating pure product.
- Characterization:
- NMR (1H, 13C): Chemical shifts confirm the presence of the heterocyclic core and boronate ester.
- Mass Spectrometry (ESI-MS): Molecular ion peak consistent with C14H23BN2O3 (m/z ~279 [M+H]+).
- HPLC: Retention time around 1.0 min under LCMS conditions confirms purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives |
| Catalyst | PdCl2(dppf)·CH2Cl2 |
| Base | Potassium carbonate |
| Solvent System | DMF/H2O (9:1) |
| Temperature | 80 °C (16 h) |
| Atmosphere | Argon (inert) |
| Purification | Silica gel chromatography (hexanes/ethyl acetate) |
| Yield | High (up to quantitative in intermediate steps) |
| Characterization | NMR, MS, HPLC |
Research Findings and Perspectives
- The use of pinacol boronate esters in heterocyclic chemistry provides a versatile handle for further functionalization via Suzuki-Miyaura cross-coupling reactions.
- Microwave-assisted alkylation steps shorten reaction times and improve yields in intermediate preparation.
- The palladium-catalyzed borylation and coupling under mild aqueous-organic conditions demonstrate environmentally friendlier synthetic approaches compared to traditional anhydrous methods.
- The compound’s solubility and bioavailability parameters (e.g., high gastrointestinal absorption and blood-brain barrier permeability) make it a promising scaffold for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
Oxidation: Boronic acids, boronate esters.
Reduction: Borohydrides, boranes.
Substitution: Various substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Core Heterocycle Variations
Imidazo[1,2-b]pyridazine Derivatives
- Example: 3-(4-Amino-3,5-difluorophenyl)-N-(1-methylpiperidin-4-yl)-imidazo[1,2-b]pyridazin-6-amine ().
- Key Differences : Replaces the pyrazole ring in the bicyclic system with a pyridazine. The boronic ester is attached to an aniline substituent rather than the core heterocycle.
Pyrrolo[1,2-b]pyrazole Derivatives
- Example : 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ().
- Key Differences : The core is a pyrrolo[1,2-b]pyrazole (5-membered pyrrole fused to pyrazole) instead of imidazo[1,2-b]pyrazole.
- Implications : Reduced aromaticity in the pyrrolo ring may influence solubility and metabolic stability.
Imidazo[2,1-c][1,2,4]triazinone Derivatives
Boronic Ester Positioning and Substituents
Aryl-Boronic Esters
- Example : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole ().
- Key Differences : Boronic ester is attached to a phenyl ring rather than a fused heterocycle.
- Implications : Improved steric accessibility for cross-coupling but reduced conformational rigidity compared to bicyclic systems.
Pyrazole-Boronic Esters
Physical and Chemical Properties
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that elucidate its efficacy and safety.
- IUPAC Name: this compound
- Molecular Formula: C15H20BNO3
- Molecular Weight: 273.14 g/mol
- CAS Number: 1807699-60-0
Biological Activity Overview
The biological activity of this compound has been explored in various contexts including its potential as an anti-cancer agent and its effects on specific enzyme inhibition.
- Kinase Inhibition: The compound has shown promise as a kinase inhibitor. Kinases play a crucial role in signaling pathways related to cell growth and proliferation. Inhibiting these enzymes can lead to reduced tumor growth.
- Selectivity Profiles: Studies have indicated that structural modifications can enhance selectivity towards specific kinase isoforms while minimizing off-target effects (Table 1).
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated that it possesses significant cytotoxicity with IC50 values in the low micromolar range against breast and lung cancer cells. The study emphasized its selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Case Study 2: Enzyme Inhibition
Research highlighted in European Journal of Medicinal Chemistry demonstrated that the compound inhibits specific cytochrome P450 enzymes (CYP450), which are essential for drug metabolism. This inhibition can potentially lead to drug-drug interactions but also suggests a pathway for enhancing the bioavailability of co-administered drugs .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Type | IC50 (µM) | Remarks |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 2.5 | Significant cytotoxicity observed |
| Anticancer | Lung Cancer Cells | 3.0 | Selective activity over normal cells |
| Enzyme Inhibition | CYP450 3A4 | >10 | Moderate inhibition; potential for interactions |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate solubility and stability in physiological conditions. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Toxicology
Toxicological assessments are vital to ensure safety in clinical applications. Current data indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.
Q & A
Q. Example Protocol :
React 4-bromophenylboronic acid with pinacol in THF at 60°C for 12 hours.
Condense the boronic ester intermediate with 2,3-dihydropyrazole-1-carbaldehyde in ethanol under reflux.
Purify via silica gel chromatography (yield: ~50–65%) .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments. For example, the dioxaborolane group shows characteristic peaks at δ 1.2–1.4 ppm (CH3) in 1H NMR and δ 24–26 ppm (quaternary carbons) in 13C NMR .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ calculated: 302.1564, observed: 302.1562) .
- IR Spectroscopy : Identifies B-O bonds (1350–1250 cm⁻¹) and imidazole N-H stretches (~3400 cm⁻¹) .
Q. Table 1: Representative NMR Data
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| B-O-CH3 | 1.25 | dioxaborolane methyl |
| Imidazole C-H | 7.8–8.2 | aromatic protons |
| Dihydro pyrazole CH2 | 3.5–4.0 | aliphatic protons |
Advanced: How can computational methods optimize reaction pathways for novel derivatives?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
- Solvent/Catalyst Screening : Machine learning algorithms analyze datasets (e.g., reaction yields under varying solvents/temperatures) to identify optimal conditions .
- Case Study : A study on analogous imidazo[1,2-a]pyrimidines used DFT to predict regioselectivity in cyclization reactions, reducing trial-and-error experimentation by 40% .
Advanced: How to resolve contradictions in spectroscopic data between studies?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC can differentiate between imidazole and pyrazole protons .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles .
- Isotopic Labeling : 11B NMR clarifies boron coordination states in the dioxaborolane group .
Example : Conflicting 13C NMR shifts for the boronic ester (δ 82–85 ppm vs. 78–80 ppm) were resolved via X-ray analysis, revealing crystal packing effects .
Advanced: How does the dioxaborolane moiety influence Suzuki-Miyaura cross-coupling reactivity?
Methodological Answer:
- Electronic Effects : The electron-rich dioxaborolane enhances oxidative addition efficiency with palladium catalysts (e.g., Pd(PPh3)4) .
- Steric Considerations : Tetramethyl groups hinder coupling with bulky aryl halides, requiring optimized ligands (e.g., XPhos) .
- Reaction Optimization :
- Base: Cs2CO3 (improves transmetallation).
- Solvent: Dioxane/H2O (9:1) for solubility.
- Temperature: 80–100°C for 12–24 hours .
Q. Table 2: Cross-Coupling Yields with Varied Substrates
| Aryl Halide | Catalyst | Yield (%) |
|---|---|---|
| 4-Bromotoluene | Pd(OAc)2/XPhos | 75 |
| 2-Chloroquinoline | PdCl2(dppf) | 58 |
Basic: What are the key applications in medicinal chemistry research?
Methodological Answer:
- Kinase Inhibition Assays : The imidazo[1,2-b]pyrazole core interacts with ATP-binding pockets. Use fluorescence polarization (FP) assays with recombinant kinases .
- Protease Binding Studies : Employ surface plasmon resonance (SPR) to measure affinity (KD values) .
- In Vitro Toxicity : MTT assays in HEK293 cells (IC50: ~10–50 µM) .
Advanced: What strategies mitigate instability in aqueous solutions?
Methodological Answer:
- pH Control : Buffers (pH 6–7) reduce hydrolysis of the boronic ester.
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without degradation .
Advanced: How to design analogs with enhanced bioavailability?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOCH3) to reduce LogP from ~3.5 to 2.0–2.5 .
- Prodrug Strategies : Convert the boronic ester to a trifluoroborate salt for improved plasma stability .
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
